5-(CHLOROMETHYL)PICOLINONITRILE

Description

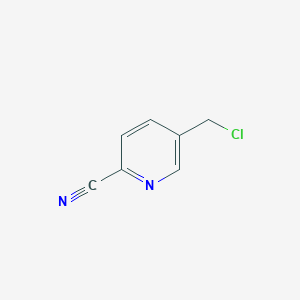

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMVOYGAZCZVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559931 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105954-37-8 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(CHLOROMETHYL)PICOLINONITRILE

Introduction

5-(Chloromethyl)picolinonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a nitrile group, and a reactive chloromethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. The pyridine core is a common motif in pharmaceuticals, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. The chloromethyl group serves as a key handle for introducing various functionalities through nucleophilic substitution. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its structural characterization.

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile. This transformation can be efficiently achieved using common chlorinating agents, with thionyl chloride being a preferred reagent due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 5-methyl-2-cyanopyridine. The first step involves the oxidation of the methyl group to a hydroxymethyl group, followed by the chlorination of the alcohol to yield the final product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(Hydroxymethyl)picolinonitrile

The precursor, 5-(hydroxymethyl)picolinonitrile, can be synthesized via the oxidation of 5-methyl-2-cyanopyridine.[1] While various oxidizing agents can be employed, a controlled oxidation is necessary to avoid over-oxidation to the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-methyl-2-cyanopyridine in a suitable solvent such as dichloromethane, add a selective oxidizing agent (e.g., selenium dioxide or a biocatalytic oxidation system).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(hydroxymethyl)picolinonitrile.[2]

Step 2: Synthesis of this compound

The chlorination of 5-(hydroxymethyl)picolinonitrile is effectively carried out using thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 5-(hydroxymethyl)picolinonitrile in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. An excess of thionyl chloride is typically used to ensure complete conversion.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete, as indicated by TLC analysis. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following section details the expected analytical data based on its chemical structure and established spectroscopic principles.

Analytical Workflow

A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected chemical shifts are predicted based on the electronic environment of the protons and carbons.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H-6 |

| ~7.9 | Doublet of Doublets | 1H | H-4 |

| ~7.7 | Doublet | 1H | H-3 |

| ~4.6 | Singlet | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-6 |

| ~148 | C-2 |

| ~139 | C-4 |

| ~135 | C-5 |

| ~121 | C-3 |

| ~117 | -C≡N |

| ~45 | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600, 1470 | Medium | Pyridine ring C=C and C=N stretching |

| ~700-600 | Strong | C-Cl stretch |

The strong, sharp absorption around 2230 cm⁻¹ is highly characteristic of the nitrile functional group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅ClN₂), the expected molecular weight is approximately 152.59 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A key fragmentation pathway would be the loss of a chlorine radical to form a stable pyridyl-stabilized carbocation. Another significant fragmentation would be the loss of the chloromethyl radical.

-

Molecular Ion (M⁺): m/z ≈ 152/154 (due to ³⁵Cl and ³⁷Cl isotopes)

-

[M-Cl]⁺: m/z ≈ 117

-

[M-CH₂Cl]⁺: m/z ≈ 103

-

Tropylium-like ion: Further fragmentation of the pyridine ring can lead to smaller charged species.[7]

Conclusion

This technical guide outlines a reliable and well-established methodology for the synthesis of this compound and provides a comprehensive set of predicted characterization data. The described synthetic route is amenable to laboratory-scale preparation, and the detailed spectroscopic analysis provides a robust framework for the verification of the product's identity and purity. As a versatile synthetic intermediate, this compound is poised to continue to be a valuable tool for innovation in drug discovery and materials science.

References

- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- 5-Cyano-2-methylpyridine chemical structure and synthesis. Benchchem.

- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox C

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Benzyl chloride - the NIST WebBook. National Institute of Standards and Technology.

- 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR spectrum. ChemicalBook.

- Mass Spectrometry: Fragment

- 5-(Hydroxymethyl)picolinonitrile. MySkinRecipes.

- 5-(Hydroxymethyl)picolinonitrile | 58553-48-3. Sigma-Aldrich.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- 2-Pyridinecarbonitrile - the NIST WebBook. National Institute of Standards and Technology.

- MASS SPECTROMETRY: FRAGMENTATION P

- 05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Arom

- Study of the composition of nitriles using IR spectroscopy.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- deoxycytidine by Halogenated Quinoid Carcinogens and Hydrogen Peroxide via a Metal-independent Mechanism. NIH.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- Photoredox coupling of 5‐deoxymethylcytidine and 4‐cyanopyridine.

- Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses.

- 5-(Hydroxymethyl)nicotinonitrile | C7H6N2O | CID 22416540. PubChem.

- 5-(Hydroxymethyl)nicotinonitrile | CAS 135124-71-9. AMERICAN ELEMENTS.

- Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem - NIH.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

Sources

5-(CHLOROMETHYL)PICOLINONITRILE chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Chloromethyl)picolinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group and an electron-deficient pyridine ring bearing a nitrile substituent, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, core reactivity, synthetic methodologies, and applications, with a particular focus on its role in the development of novel therapeutics. Safety protocols and detailed experimental workflows are also presented to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the chloromethyl group at the 5-position, a nitrile at the 2-position, and the nitrogen atom in the aromatic ring dictates its chemical behavior and utility.

| Property | Value | Source(s) |

| CAS Number | 105954-37-8 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | N/A |

| IUPAC Name | 5-(Chloromethyl)pyridine-2-carbonitrile | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | Store at 2-8°C | [2] |

Note: Physical properties such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.

Core Reactivity Profile

The reactivity of this compound is dominated by two key structural features: the chloromethyl group and the picolinonitrile system.

The Highly Reactive Chloromethyl Group

The primary site of reactivity is the chloromethyl group. This group functions as a potent electrophile, analogous to a benzylic halide. The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution reactions . This allows for the straightforward introduction of a wide variety of functional groups.

The high reactivity is attributed to the stabilization of the potential carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) by the adjacent pyridine ring. This versatile reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

Common nucleophiles that readily react at this position include:

-

Amines (primary, secondary)

-

Alcohols and phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

-

Azides

-

Cyanides

-

Carbanions (e.g., from malonates)

// Reactants reactant [label=<

this compound

this compound

];

nucleophile [label="Nu:⁻", fontcolor="#EA4335"];

// Products product [label=<

Substituted Product

Substituted Product

];

leaving_group [label="Cl⁻", fontcolor="#4285F4"];

// Reaction reactant -> product [label="Nucleophilic Substitution (SN)", fontcolor="#34A853"]; reactant -> leaving_group [style=invis];

{rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;}

// Invisible edges for alignment nucleophile -> reactant [style=invis]; product -> leaving_group [style=invis]; } }

Caption: General Nucleophilic Substitution at the Chloromethyl Position.

Reactivity of the Picolinonitrile Moiety

The pyridine ring, being a π-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution. The presence of the strongly electron-withdrawing nitrile group further enhances this effect. Conversely, these features activate the ring for nucleophilic aromatic substitution (SNAr) , although this is less common compared to reactions at the chloromethyl site.[4]

The nitrile group (-C≡N) itself can undergo characteristic reactions:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Transformation into a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

These secondary transformations allow for further diversification of the molecular scaffold after initial modification at the chloromethyl position.

Synthesis and Preparation

This compound is typically not synthesized from simple precursors in a standard laboratory setting but is often prepared from more functionalized pyridine derivatives. A common and logical synthetic route involves the chlorination of the corresponding alcohol, 5-(hydroxymethyl)picolinonitrile .

This transformation is a standard procedure in organic synthesis, reliably achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate for synthesizing biologically active molecules. Its structure is a component of various compounds explored for therapeutic properties.[2]

A notable application is in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors . CHK1 is a crucial protein in the DNA damage response pathway and a significant target in cancer therapy. A study published in the European Journal of Medicinal Chemistry describes the discovery of potent CHK1 inhibitors based on a 5-(pyrimidin-2-ylamino)picolinonitrile scaffold.[7] In this work, the core scaffold was likely constructed using this compound or a related precursor, highlighting the compound's importance in developing treatments for hematologic malignancies.[7]

The ability to easily connect the picolinonitrile core to other fragments via the reactive chloromethyl "handle" makes it an ideal building block for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a generalized, self-validating methodology for the reaction of this compound with a generic primary or secondary amine.

Objective: To synthesize a 5-((alkylamino)methyl)picolinonitrile derivative.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration).

-

Nucleophile Addition: Add the desired amine (1.1 eq) to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (40-50 °C) may be required for less reactive amines.

-

Quenching & Workup: Once the reaction is complete, filter the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

General Hazards: The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage is at 2-8°C.[2]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Always consult the most recent Material Safety Data Sheet (MSDS) before handling this chemical.

References

-

PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

-

MySkinRecipes. This compound hydrochloride. Available at: [Link]

-

Capot Chemical Co., Ltd. MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Available at: [Link]

-

PubChem. 3-Fluoro-5-(hydroxymethyl)picolinonitrile. Available at: [Link]

-

European Journal of Medicinal Chemistry. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link]

-

PubMed. Carcinogenicity of the chlorination disinfection by-product MX. Available at: [Link]

-

PubMed. Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. Available at: [Link]

-

PubMed. Emerging nitrogenous disinfection byproducts: Transformation of the antidiabetic drug metformin during chlorine disinfection of water. Available at: [Link]

-

Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Available at: [Link]

Sources

- 1. 105954-37-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Emerging nitrogenous disinfection byproducts: Transformation of the antidiabetic drug metformin during chlorine disinfection of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(Chloromethyl)picolinonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 8. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 9. Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-(Chloromethyl)picolinonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-(chloromethyl)picolinonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the structural data of this compound is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis.

Molecular Structure and Significance

This compound, with the chemical formula C₇H₅ClN₂, possesses a pyridine ring substituted with a nitrile group at the 2-position and a chloromethyl group at the 5-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the chloromethyl protons. The chemical shifts are influenced by the electronic effects of the nitrile and chloromethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d | ~8.0 |

| H-4 | ~7.6 - 7.8 | dd | ~8.0, ~2.0 |

| H-6 | ~8.7 - 8.9 | d | ~2.0 |

| -CH₂Cl | ~4.6 - 4.8 | s | - |

-

Causality Behind Predictions: The chemical shifts are estimated based on the known effects of substituents on the pyridine ring[1][2][3]. The electron-withdrawing nitrile group deshields the adjacent protons, shifting them downfield. The H-6 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the influence of the nitrile group. The chloromethyl group also has a deshielding effect. The splitting patterns arise from spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-CN) | ~135 - 140 |

| C-3 | ~128 - 132 |

| C-4 | ~138 - 142 |

| C-5 | ~130 - 135 |

| C-6 | ~152 - 156 |

| -CH₂Cl | ~45 - 50 |

| -CN | ~116 - 120 |

-

Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are predicted based on additivity rules and comparison with similar substituted pyridines[4][5]. The carbon bearing the nitrile group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The nitrile carbon itself will appear in the characteristic region for cyano groups.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch, C-Cl stretch, and various vibrations of the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | ~2220 - 2240 | Strong, Sharp |

| C-Cl (Chloromethyl) | Stretching | ~650 - 850 | Medium to Strong |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium |

| Aromatic C=C and C=N | Ring Stretching | ~1400 - 1600 | Medium to Strong |

| C-H (in-plane bend) | Bending | ~1000 - 1300 | Medium |

| C-H (out-of-plane bend) | Bending | ~700 - 900 | Strong |

-

Authoritative Grounding: The prediction for the nitrile stretch is based on established data for aromatic nitriles, where conjugation to the aromatic ring slightly lowers the frequency compared to aliphatic nitriles[7][8][9]. The C-Cl stretching frequency is also in the expected range for alkyl halides[10]. The aromatic ring vibrations are consistent with those observed for substituted pyridines[11][12].

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. ATR allows for direct analysis of the solid sample.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Predicted Fragmentation Pathway |

| 152/154 | [C₇H₅ClN₂]⁺ (M⁺) | Molecular ion (with isotopic peak for ³⁷Cl) |

| 117 | [C₇H₅N₂]⁺ | Loss of a chlorine radical (•Cl) |

| 116 | [C₆H₄N₂]⁺ | Loss of HCl |

| 103 | [C₆H₄N]⁺ | Loss of HCN from the pyridine ring |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

-

Mechanistic Insights: The fragmentation is predicted to proceed through common pathways for aromatic and halogenated compounds[13][14][15]. The loss of a chlorine atom is a common fragmentation for chlorinated compounds. The pyridine ring itself is relatively stable, but can undergo fragmentation, such as the loss of HCN[16][17].

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Spectroscopic Logic

To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure and NMR Assignments

Caption: Molecular structure with predicted ¹H NMR assignments.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a reliable spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate, ensuring both the integrity of their research and the efficiency of their development workflows.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link][4][18]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

Ewing, D. F. (1979). 13C Substituent effects in monosubstituted pyridines. Organic Magnetic Resonance, 12(9), 499–524. [Link][5]

-

Abdel-Wahab, B. F., & Metwally, M. A. (2011). Dihydroimidazo[1,2-a]pyridines and Imidazo[1,2-a]pyridines: A Review. DTIC. [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link][1]

-

Leelamma, V. S., & Devaky, K. S. (2009). IR spectrum of chloromethylated BDDMA–PS. ResearchGate. [Link][10]

-

Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link][2]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][7]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][3]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][13]

-

MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

-

Numerade. (n.d.). Describe the unique features observable in the IR spectrum of a nitrile functional group. [Link][9]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link][11]

-

ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link][16]

-

Szafran, M., & Dega-Szafran, Z. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 9(11), 723-727. [Link][12]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][14]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

-

ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate.... [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557. [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link][15]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0055184). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

-

Gessner, R., et al. (2004). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 6(15), 3849-3856. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link][6]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. epfl.ch [epfl.ch]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scribd.com [scribd.com]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. uni-saarland.de [uni-saarland.de]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine [webbook.nist.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile: A Key Building Block in Modern Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 5-(chloromethyl)picolinonitrile, a critical building block for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development. This document delves into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Chemical Identity and Properties

CAS Number: 105954-37-8

IUPAC Name: this compound

Molecular Formula: C₇H₅ClN₂

Molecular Weight: 152.58 g/mol

Synonyms: 2-Cyano-5-(chloromethyl)pyridine

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline solid | Typical observation |

| Melting Point | 55-59 °C | Commercially available data |

| Boiling Point | Decomposes upon heating | Commercially available data |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General laboratory experience |

| Stability | Stable under recommended storage conditions; sensitive to moisture and strong bases | Safety Data Sheet |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While several synthetic routes have been patented, a common approach involves the chlorination of a suitable picoline precursor.

A general synthetic pathway is outlined below. This process typically starts from a commercially available hydroxymethylpicoline derivative, which is then converted to the corresponding chloromethyl compound.

5-(CHLOROMETHYL)PICOLINONITRILE safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)picolinonitrile

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. As a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is critical for ensuring laboratory safety.[1] It is important to note that while this document focuses on this compound (CAS No. 105954-37-8), comprehensive safety data is not widely available for this specific compound. Therefore, this guide synthesizes information from the safety data sheet of its hydrochloride salt, this compound hydrochloride (CAS No. 1225380-31-3), and other closely related chemical analogs.[1][2] Researchers must exercise caution and apply the principles of chemical safety rigorously.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous materials. Based on data from similar compounds, it should be treated as a substance that is harmful if swallowed, and capable of causing severe skin burns and serious eye damage.[3] The presence of a reactive chloromethyl group and a nitrile functional group contributes to its toxicological profile.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3] |

Signal Word: Danger [3]

Hazard Pictograms:

First-Aid and Emergency Response

Immediate and appropriate first-aid is critical in the event of exposure. The primary goal is to minimize contact and seek prompt medical attention. Always have the Safety Data Sheet (SDS) available when consulting a medical professional.[4]

Routes of Exposure and Immediate Actions

-

Inhalation : If fumes or dust are inhaled, immediately remove the individual to fresh air. Keep the person warm and at rest.[5] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[5] Remove all contaminated clothing, including footwear, while flushing.[5] Do not reuse contaminated clothing until it has been properly cleaned. A physician should be consulted immediately.[4]

-

Eye Contact : In case of eye contact, rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[3][4] Ensure complete irrigation by keeping eyelids apart and moving them occasionally.[5] Remove contact lenses if present and easy to do so.[3] Immediate consultation with a poison center or doctor is required.[3]

-

Ingestion : If swallowed, rinse the mouth thoroughly with water.[3][4] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[3]

Emergency Response Workflow

The following diagram outlines the logical steps for an emergency response to personnel exposure.

Caption: Emergency response workflow for exposure incidents.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize the risk of exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to avoid all personal contact, including inhalation.[5]

-

Ventilation : Handle this product only within a closed system or in an area with appropriate local exhaust ventilation, such as a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are located close to the workstation.[6]

-

Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin and Body Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and impervious protective clothing to prevent skin contact.[3]

-

Respiratory Protection : If dust or aerosols are generated and ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type P95 or ABEK-P2).[4]

-

Hygiene Practices : Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[6] Contaminated clothing should be removed immediately and washed before reuse.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of the compound.

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous reactions.

-

Container : Keep the container tightly closed.[3]

-

Conditions : Store in a cool, shaded, and dry area.[3] The recommended storage temperature for the hydrochloride salt is 2-8°C.[1]

-

Atmosphere : Protect from moisture and store under an inert gas atmosphere.[3]

-

Security : Store in a locked-up, well-ventilated place.[3][6][7]

-

Incompatibilities : Store away from strong oxidizing agents.[3][6]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₅ClN₂ | Inferred |

| Molecular Weight | 152.58 g/mol | Inferred |

| CAS Number | 105954-37-8 | BLD Pharm[2] |

| Appearance | Solid (inferred) | N/A |

| Storage Temperature | 2-8°C (for hydrochloride salt) | MySkinRecipes[1] |

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[3]

-

Conditions to Avoid : Exposure to moisture.[3]

-

Hazardous Decomposition Products : Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, immediate and cautious action is required.

-

Evacuate : Clear the area of all personnel and move upwind.[5]

-

Ventilate : Ensure adequate ventilation.[4]

-

Control Ignition : Remove all sources of ignition.[5]

-

Personal Protection : Wear full personal protective equipment, including respiratory protection.[3][4] Avoid breathing dust and vapors.[4]

-

Containment : Prevent the product from entering drains.[3][4]

-

Cleanup : Use dry cleanup procedures.[5] Pick up and arrange disposal without creating dust.[3][4] Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[4][5]

Disposal Considerations

Disposal must be conducted in accordance with all local, state, and federal regulations.

-

Product : Entrust the disposal of surplus and non-recyclable solutions to a licensed waste disposal company.[3][4]

-

Contaminated Packaging : Dispose of as unused product.[4] Containers should be thoroughly emptied and can be offered for recycling or reconditioning after being triple-rinsed.[8]

Toxicological Information

While specific toxicological data for this compound is scarce, information from analogous compounds indicates it is moderately toxic upon single ingestion.[3] It is classified as corrosive, causing severe skin burns and irreversible eye damage.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a high degree of caution.[4]

References

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

American Elements. (n.d.). 5-Chloro-4-(trifluoromethyl)picolinonitrile. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. 105954-37-8|this compound|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination and Analysis of 5-(Chloromethyl)picolinonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies and predictive analysis concerning the crystal structure of 5-(chloromethyl)picolinonitrile. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document serves as a robust framework for its experimental determination and offers expert insights into its anticipated solid-state characteristics. By leveraging established crystallographic principles and drawing parallels with structurally analogous compounds, we present a scientifically grounded exploration of its molecular geometry, intermolecular interactions, and crystal packing.

Introduction to this compound: A Versatile Synthetic Building Block

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a cyano group on a pyridine scaffold, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1][2][3] Notably, pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, underscoring the importance of understanding the three-dimensional structure of this compound to inform the design of novel bioactive agents.[3][4]

The crystal structure of a molecule provides invaluable information about its conformation, bond lengths, bond angles, and the non-covalent interactions that govern its packing in the solid state. This knowledge is critical for understanding its physical properties, such as solubility and melting point, and can influence its reactivity and bioavailability in medicinal applications.

This guide will therefore proceed in two main parts. First, we will delineate a detailed, field-proven experimental workflow for the determination of the crystal structure of this compound, from crystal growth to data analysis. Second, we will present a predictive analysis of its likely crystal structure, drawing on data from the known crystal structure of the closely related molecule, 2-chloro-5-(chloromethyl)pyridine.[5]

A Practical Guide to Crystal Structure Determination

The elucidation of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.

The Art of Crystal Growth: The Foundation of a Successful Structure Determination

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For a small organic molecule like this compound, which is a solid at room temperature, several common techniques can be employed:

-

Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and left undisturbed in a loosely covered container.[6][7] The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small, open vial inside a larger, sealed container that contains a more volatile "anti-solvent." The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and inducing crystallization.

The choice of solvent is crucial and often determined empirically. A good starting point would be solvents in which this compound exhibits moderate solubility.

Single-Crystal X-ray Diffraction: Probing the Crystalline Lattice

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.

Step-by-Step Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.[6] A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to collect a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The final stage of the process involves solving the "phase problem" and refining the atomic model.

-

Structure Solution: Direct methods or Patterson methods are typically used to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. This process refines the atomic coordinates, thermal parameters, and occupancy.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[8][9][10][11]

Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data, we can predict the key structural features of this compound by drawing analogies with the known crystal structure of 2-chloro-5-(chloromethyl)pyridine.[5]

Molecular Geometry

The pyridine ring is expected to be essentially planar.[4][5] The chloromethyl group will likely exhibit some rotational freedom around the C-C bond connecting it to the pyridine ring. The nitrile group is linear.

| Predicted Crystallographic Parameters | |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules, though this molecule is achiral, it may crystallize in a chiral space group) or Pbca |

| Z (molecules per unit cell) | 4 or 8 |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, C-Cl···N halogen bonds, π-π stacking |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of non-covalent interactions. Based on the functional groups present, the following interactions are anticipated:

-

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor. Intermolecular hydrogen bonds between the aromatic C-H groups or the methylene C-H groups and the pyridine nitrogen are highly probable. In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, molecules are connected via C-H···N hydrogen bonds to form dimers.[5]

-

Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule (C-Cl···N).

-

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this technical guide has provided a comprehensive roadmap for its elucidation. The outlined methodologies for crystal growth and single-crystal X-ray diffraction represent a standardized and effective approach for obtaining high-quality crystallographic data. Furthermore, the predictive analysis, grounded in the known structure of a close chemical analog, offers valuable insights into the likely molecular geometry and the key intermolecular interactions that will govern its solid-state architecture. The experimental confirmation of these predictions will be a valuable contribution to the structural chemistry of pyridine derivatives and will aid in the rational design of new molecules with desired physicochemical properties.

References

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. ResearchGate.

- Pyridine. Wikipedia.

- CCDC 194453: Experimental Crystal Structure Determination. The University of Manchester.

- CCDC 1969547: Experimental Crystal Structure Determination. Clemson OPEN.

- CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online.

- CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online.

- This compound hydrochloride. MySkinRecipes.

- Experimental Crystal Structure Determination. The University of Aberdeen Research Portal.

- 6-Amino-3-(chloromethyl)-5-(difluoromethyl)picolinonitrile. BLDpharm.

- 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.

- 5-(Chloromethyl)nicotinonitrile hydrochloride. Sigma-Aldrich.

- This compound. BLDpharm.

- Methyl 5-(chloromethyl)picolinate. PubChem.

- 4-(Chloromethyl)picolinonitrile. Smolecule.

- Picolinonitrile. Sigma-Aldrich.

- 2-Chloro-5-(chloromethyl)pyridine. PubChem.

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. 105954-37-8|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 4-(Chloromethyl)picolinonitrile | 71935-33-6 [smolecule.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. "CCDC 1969547: Experimental Crystal Structure Determination" by Julia L. Brumaghim, Jaime M. Murphy et al. [open.clemson.edu]

- 10. Research Portal [iro.uiowa.edu]

- 11. Research Portal [iro.uiowa.edu]

potential biological activity of 5-(CHLOROMETHYL)PICOLINONITRILE derivatives

An In-depth Technical Guide to the Potential Biological Activity of 5-(CHLOROMETHYL)PICOLINONITRILE Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatile Scaffold of this compound

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1] Within this class, picolinonitrile derivatives, characterized by a pyridine ring substituted with a nitrile group, have emerged as privileged structures in the design of novel therapeutic agents. This compound, in particular, serves as a highly versatile starting material.[2] Its reactive chloromethyl group provides a chemical handle for a variety of synthetic transformations, enabling the construction of diverse molecular libraries with the potential for significant biological activity. This guide will provide an in-depth exploration of the synthesis of this compound derivatives and delve into their promising biological activities, supported by detailed experimental protocols and structure-activity relationship analyses.

Synthetic Pathways from this compound

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and moieties, leading to the generation of diverse chemical entities. The general synthetic approach involves the reaction of this compound with various nucleophiles, such as amines, phenols, thiols, and carbanions, to afford the corresponding substituted derivatives.

Caption: General synthetic routes from this compound.

Potential Biological Activities of this compound Derivatives

The derivatization of the this compound core has led to the discovery of compounds with a range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.

Anticancer and Cytotoxic Activity

The pyridine and pyrimidine scaffolds are integral to many anticancer agents.[1][3] Derivatives of picolinonitrile have shown significant potential in this area, often acting through the inhibition of key cellular signaling pathways or by inducing apoptosis.

PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives, which can be conceptually derived from a picolinonitrile precursor, have demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[4] These compounds have been found to act as inhibitors of PIM-1 kinase, an enzyme often overexpressed in various cancers.[4] Inhibition of PIM-1 can trigger apoptosis, leading to cancer cell death.[4] Notably, some of these derivatives exhibited IC50 values in the nanomolar range for PIM-1 kinase inhibition and low micromolar range for cytotoxicity, surpassing the efficacy of the standard drug staurosporine in some cases.[4]

PI3K/mTOR Dual Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR.[3] The antiproliferative activity of these compounds has been evaluated against a panel of cancer cell lines, with some derivatives showing significant growth inhibition.[3]

Topoisomerase Inhibition: Some complex heterocyclic systems derived from pyridine-containing precursors have been shown to exert their cytotoxic effects by targeting topoisomerases, enzymes essential for DNA replication and repair.[5]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrido[2,3-d]pyrimidines | MCF-7 | 0.57 - 29.6 | PIM-1 Kinase Inhibition, Apoptosis Induction | [4] |

| Pyrido[2,3-d]pyrimidines | HepG2 | 0.99 - 1.13 | PIM-1 Kinase Inhibition | [4] |

| Morpholinopyrimidine-5-carbonitriles | Leukemia SR | Moderate | PI3K/mTOR Inhibition | [3] |

| Imidazacridine Derivatives | MDA-MB-231 | 27.54 | Topoisomerase II Inhibition, Apoptosis | [5] |

Antibacterial Activity

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[6] Picolinonitrile and its related picolinamide derivatives have shown promise as a new class of antibacterials.

Selective Targeting of Clostridioides difficile : Structure-activity relationship (SAR) studies on a series of picolinamide derivatives, constitutional isomers of isonicotinamides, revealed potent and selective activity against Clostridioides difficile.[7] By repositioning a nitrogen atom in the pyridine ring, a remarkable 1024-fold increase in selectivity for C. difficile over MRSA was achieved.[7] This selectivity is crucial for minimizing disruption to the gut microbiota, a common side effect of broad-spectrum antibiotics.[7]

Activity Against Gram-Positive Bacteria: Other pyridine derivatives have demonstrated antimicrobial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action for some of these compounds involves the disruption and deformation of the bacterial membrane.[6]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Picolinamides | C. difficile | 0.125 | [7] |

| Isonicotinamides | MRSA | ≤ 4 | [7] |

| Alkyl Pyridinols | S. aureus | 16 | [6] |

Enzyme Inhibition

Beyond their direct cytotoxic and antibacterial effects, picolinonitrile derivatives have been developed as potent and selective inhibitors of various enzymes implicated in disease.

Checkpoint Kinase 1 (CHK1) Inhibition: Through rational drug design and optimization, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were identified as highly potent inhibitors of CHK1, a key regulator of the DNA damage response in cancer cells.[8] One promising molecule from this series exhibited an IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2.[8] This compound demonstrated effective growth inhibition of malignant hematopathy cell lines and significant tumor suppression in a xenograft model.[8]

Histone Deacetylase (HDAC) Inhibition: Pyrimidyl-5-hydroxamic acids have been prepared and evaluated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[9]

Other Enzyme Targets: The versatility of the pyridine and picolinonitrile scaffolds has led to the development of inhibitors for a wide range of other enzymes, including:

-

5'-Methylthioadenosine nucleosidases (potential antibacterial targets)[10]

-

Phosphodiesterase type 5 (PDE5)[11]

-

5-Lipoxygenase[14]

Structure-Activity Relationships (SAR)

The biological activity of picolinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring and on the groups introduced via the chloromethyl handle. Key SAR insights include:

-

Position of Ring Nitrogen: The simple repositioning of a nitrogen atom in the pyridine core can dramatically alter the biological activity and selectivity profile of a compound, as seen in the case of picolinamide versus isonicotinamide antibacterials.[7]

-

Substituents on Amine Side Chains: For quinoline derivatives, the length of an alkylamino side chain at position-4 was found to be critical for antiproliferative potency, with a two-carbon linker being optimal.[15]

-

Aromatic Substituents: In a series of antiproliferative pyridine derivatives, the number and position of methoxy groups on an aromatic ring substituent were found to significantly influence activity.[1]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes a standard method for assessing the cytotoxic effect of newly synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific kinase, such as PIM-1 or CHK1.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

Step-by-Step Methodology (Fluorescence-based):

-

Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Signal Detection: Measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Future Perspectives

The this compound scaffold is a rich starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent and selective anticancer and antibacterial effects, underscore the potential of this chemical class. Future research should focus on:

-

Expanding Chemical Diversity: Utilizing combinatorial chemistry approaches to generate larger libraries of derivatives for high-throughput screening.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds.

-

In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

SAR-Guided Optimization: Using computational modeling and SAR data to rationally design next-generation derivatives with improved potency, selectivity, and drug-like properties.

By leveraging the synthetic tractability of this compound and a deeper understanding of the structure-activity relationships that govern biological function, researchers are well-positioned to unlock the full therapeutic potential of this versatile scaffold.

References

-

Miyazaki, C. M., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(9), 2448-2463. [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Czapla, H., et al. (2021). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 22(15), 8207. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(52), 32961-32974. [Link]

-

Tantawy, E. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(15), 9246-9259. [Link]

-

Choi, W. B., et al. (1995). A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters, 36(26), 4571-4574. [Link]

-

Dongre, R. S., et al. (2020). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 44(35), 15079-15090. [Link]

-

Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7277. [Link]

-

Kryštof, V., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 14(9), 896. [Link]

-

Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

-

Singh, V., et al. (2007). Picomolar inhibitors as transition-state probes of 5'-methylthioadenosine nucleosidases. Biochemistry, 46(46), 13422-13431. [Link]

-

Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]

-

Gáti, T., et al. (2005). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 12(12), 1429-1447. [Link]

-

Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(3), 1391. [Link]

-

Scarpellini, M., et al. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 28(15), 5707. [Link]

-

Methot, J. L., et al. (2008). Discovery of pyrimidyl-5-hydroxamic acids as new potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978. [Link]

-

Wall, M. E., et al. (1995). Cytotoxicity and TOP1-targeting activity of 8- and 9-amino derivatives of 5-butyl- and 5-(2-N,N-dimethylamino)ethyl-5H-dibenzo[c,h][7][16]naphthyridin-6-ones. Journal of Medicinal Chemistry, 38(22), 4479-4483. [Link]

-

Liu, Y. Q., et al. (2015). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 20(4), 6148-6180. [Link]

-

Yarchoan, R., et al. (1985). Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a new fluorinated pyrimidine derivative, in L1210 cultures. Biochemical Pharmacology, 34(11), 1969-1972. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

de Oliveira, A. C. S., et al. (2024). The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma. Current Cancer Drug Targets, 25(5), 431-444. [Link]

-

Guay, J., et al. (1989). Synthesis and structure-activity relationships of a novel class of 5-lipoxygenase inhibitors. 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans: the development of L-656,224. Journal of Medicinal Chemistry, 32(6), 1190-1197. [Link]

-

Wei, D., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928321. [Link]

-

Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

-